

2-Methylnaphtho[1,2-d]thiazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Methylnaphtho[1,2-d]thiazole

Cat. No.: B1346592

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methylnaphtho[1,2-d]thiazole**, a heterocyclic compound with potential applications in materials science and medicinal chemistry. While an experimentally determined crystal structure is not publicly available in crystallographic databases, this document consolidates known physicochemical properties, outlines a probable synthetic route with detailed experimental protocols, and presents key structural information. The provided data and visualizations serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related naphthothiazole derivatives.

Introduction

2-Methylnaphtho[1,2-d]thiazole is an aromatic heterocyclic compound featuring a naphthalene ring system fused with a 2-methylthiazole moiety.^{[1][2][3]} This structural motif is of significant interest due to its presence in various biologically active molecules and functional materials. The naphthothiazole core is a key building block in the synthesis of dyes, pigments, and compounds with potential pharmaceutical applications.^[1] Understanding the fundamental properties and synthetic pathways of **2-Methylnaphtho[1,2-d]thiazole** is crucial for the exploration of its utility in drug discovery and materials science.

Physicochemical Properties

While a definitive crystal structure from X-ray diffraction analysis is not available in the public domain, a summary of known physicochemical properties of **2-MethylNaphtho[1,2-d]thiazole** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NS	[1] [2] [3]
Molecular Weight	199.27 g/mol	[1] [2] [3]
CAS Number	2682-45-3	[1] [2] [3]
Appearance	White to orange to green crystalline powder	[1]
Melting Point	94 - 97 °C	[1]
Boiling Point	168 °C at 5.5 mmHg	[1]
Density	1.27 g/cm ³	[1]
Purity	≥ 98% (GC)	[1]

Table 1: Physicochemical Properties of **2-MethylNaphtho[1,2-d]thiazole**

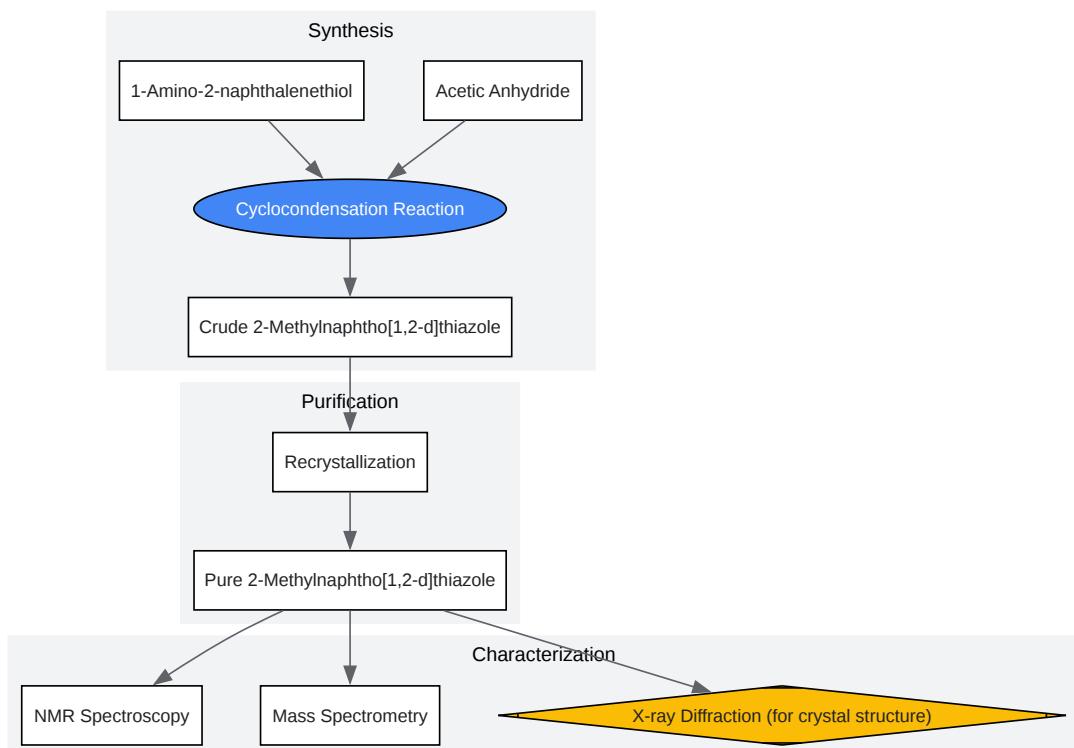
Synthesis and Experimental Protocols

An established experimental protocol for the synthesis of **2-MethylNaphtho[1,2-d]thiazole** is not explicitly detailed in the readily available scientific literature. However, a plausible synthetic route can be inferred from the well-established Hantzsch thiazole synthesis and analogous reactions for related benzothiazoles and naphthoxazoles. The proposed synthesis involves the reaction of 1-amino-2-naphthalenethiol with acetic anhydride.

Proposed Synthesis of **2-MethylNaphtho[1,2-d]thiazole**

The logical workflow for the synthesis and subsequent (hypothetical) crystallographic analysis is depicted in the diagram below.

Experimental Workflow for 2-Methylnaphtho[1,2-d]thiazole

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Caption: Proposed experimental workflow for the synthesis and characterization.

Detailed Experimental Protocol (Proposed)

Materials:

- 1-Amino-2-naphthalenethiol
- Acetic anhydride
- Glacial acetic acid (as solvent)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-naphthalenethiol (1 equivalent) in glacial acetic acid.
- To this solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid.
- For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
- Dry the purified crystals under vacuum to obtain pure **2-Methylnaphtho[1,2-d]thiazole**.
- Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

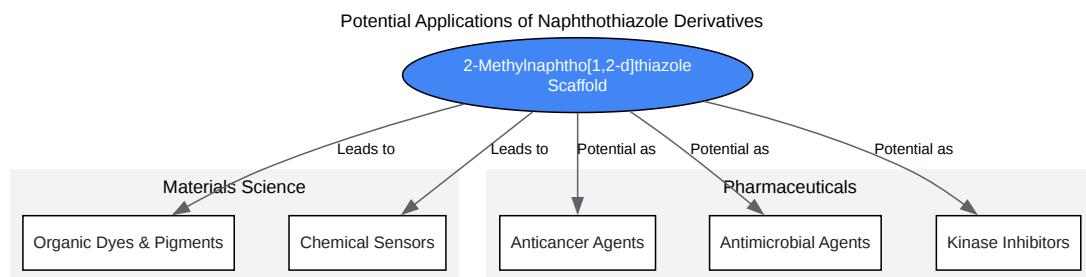
Molecular Structure

Although the crystal structure has not been experimentally determined, the molecular structure of **2-MethylNaphtho[1,2-d]thiazole** can be confidently predicted based on its chemical composition and connectivity.

Caption: 2D representation of the **2-MethylNaphtho[1,2-d]thiazole** molecule.

Potential Applications and Signaling Pathways

While specific signaling pathways involving **2-MethylNaphtho[1,2-d]thiazole** have not been elucidated, the broader class of naphthothiazoles and related benzothiazoles are known to exhibit a range of biological activities and have applications in materials science. The diagram below illustrates the potential areas of application for this class of compounds.



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Caption: Potential areas of application for the naphthothiazole scaffold.

Conclusion

2-MethylNaphtho[1,2-d]thiazole represents a valuable scaffold for the development of novel materials and therapeutic agents. Although its solid-state structure remains to be determined, this guide provides a foundational understanding of its properties and a viable synthetic approach. Further research, including single-crystal X-ray diffraction studies, is warranted to fully elucidate its three-dimensional structure and structure-activity relationships, which will undoubtedly accelerate its application in various scientific domains. Researchers are encouraged to use the information herein as a starting point for their investigations into this promising class of compounds.

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